molecular formula C17H12BrClFN3O2 B10944322 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10944322
M. Wt: 424.6 g/mol
InChI Key: IKVBRDNHHHUQSY-UHFFFAOYSA-N
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Description

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, chlorine, and fluorine atoms. The presence of these halogens imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-chlorophenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with a pyrazole derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place under anhydrous conditions to prevent side reactions. Substitution reactions may require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the reactivity of the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups, such as ethers, esters, or amides.

Scientific Research Applications

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide: This compound differs by the substitution of a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.

    1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-nitrophenyl)-1H-pyrazole-3-carboxamide:

The unique combination of bromine, chlorine, and fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12BrClFN3O2

Molecular Weight

424.6 g/mol

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H12BrClFN3O2/c18-12-9-11(19)5-6-16(12)25-10-23-8-7-15(22-23)17(24)21-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,21,24)

InChI Key

IKVBRDNHHHUQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br)F

Origin of Product

United States

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